molecular formula C10H12N2O3 B171023 N-(2-amino-2-oxoethyl)-4-methoxybenzamide CAS No. 143153-70-2

N-(2-amino-2-oxoethyl)-4-methoxybenzamide

Cat. No. B171023
M. Wt: 208.21 g/mol
InChI Key: ZKADLOGPYJUFCB-UHFFFAOYSA-N
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Description

“N-(2-amino-2-oxoethyl)-4-methoxybenzamide” is a theoretical organic compound based on its name. It likely contains an amide group (CONH2) attached to a benzene ring with a methoxy group (OCH3) at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine with a carboxylic acid or its derivative in a process known as amide coupling .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring substituted with a methoxy group at the 4th position and an amide group at an unspecified position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Amides generally have high boiling points due to their ability to form hydrogen bonds .

Scientific Research Applications

Chemical and Biological Properties

N-(2-amino-2-oxoethyl)-4-methoxybenzamide, a compound with a distinctive chemical structure, has garnered attention in scientific research for its potential applications. This interest stems from its unique properties that could have implications in various fields, including pharmacology, material science, and environmental studies.

  • Pharmacological Interest : The compound's structural similarity to known pharmacologically active molecules suggests potential uses in drug development. Research on related compounds indicates their involvement in receptor binding and modulation, which could lead to therapeutic applications. Studies have explored the pharmacokinetics, safety profiles, and potential therapeutic uses of compounds with similar structures, highlighting the importance of understanding their biological interactions (Raafat & Sahl, 2009).

  • Chemical Synthesis and Modification : The ability to synthesize and modify such compounds provides a valuable tool for creating novel materials with specific properties. Research on synthetic pathways and chemical modifications can lead to the development of new drugs, biomaterials, or chemical probes for biological research. The study of related compounds' synthesis, such as chitosan derivatives, has shown significant antimicrobial potential, suggesting that N-(2-amino-2-oxoethyl)-4-methoxybenzamide could be modified to enhance or diversify its biological activities (Haman et al., 2015).

  • Environmental Impact and Degradation : The environmental fate and degradation pathways of similar compounds are crucial for assessing their ecological impact. Studies on the persistence, bioaccumulation, and toxicity of related compounds in aquatic environments can inform environmental risk assessments and guide the design of compounds with reduced environmental footprints. The investigation into the environmental effects of common additives and their degradation products underlines the need for sustainable chemistry practices (Zuiderveen et al., 2020).

  • Biomedical Applications : The biocompatibility and bioactivity of compounds structurally related to N-(2-amino-2-oxoethyl)-4-methoxybenzamide make them candidates for biomedical applications, including drug delivery systems and biomaterials. Research into the biocompatibility and toxicological profiles of similar compounds can pave the way for their use in medical devices, tissue engineering, and therapeutic agents (Nguyen & Tawata, 2016).

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKADLOGPYJUFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350340
Record name N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-oxoethyl)-4-methoxybenzamide

CAS RN

143153-70-2
Record name N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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